molecular formula C17H16O3 B12433876 Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)-

Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)-

Cat. No.: B12433876
M. Wt: 268.31 g/mol
InChI Key: IJXZGYLGHOYXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- (CAS 71144-78-0), also known as 3-Acetoxy-5-methoxystilbene, is a stilbene derivative characterized by:

  • Structural features: A central (E)-stilbene backbone (trans-configuration), with a methoxy group (-OCH₃) at position 3 and an acetylated hydroxyl group (-OAc) at position 5 of the phenolic ring .
  • Molecular formula: C₁₇H₁₆O₃ (molar mass: 268.30 g/mol) .
  • Physicochemical properties: The compound is typically stored at 2–8°C to ensure stability, reflecting moderate thermal sensitivity .

Stilbenes are known for diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The acetate and methoxy substituents in this compound likely enhance its lipophilicity and metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name

[3-methoxy-5-(2-phenylethenyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXZGYLGHOYXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- typically involves the reaction of 3-methoxy-5-(2-phenylethenyl)phenol with acetic anhydride under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to ensure complete acetylation of the phenol group.

Industrial Production Methods

In an industrial setting, the production of Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the phenolic and phenylethenyl groups:

  • Quinone Formation : Reaction with strong oxidizing agents like KMnO₄ in acidic conditions converts the phenolic group into a quinone structure. This reaction is critical for generating derivatives with enhanced electrophilicity.

  • Phenylethenyl Oxidation : Under controlled conditions (e.g., O₃ or OsO₄), the double bond in the phenylethenyl group undergoes oxidative cleavage, yielding dicarboxylic acids or epoxides .

Key Conditions and Products

Reaction TypeReagents/ConditionsProducts
Phenolic OxidationKMnO₄/H⁺, 60–80°C3-Methoxy-5-(2-phenylethenyl)quinone
Alkene OxidationO₃ (ozone), CH₂Cl₂, −78°CGlycolic acid derivatives

Hydrolysis and Transesterification

The acetate group participates in nucleophilic acyl substitution:

  • Acidic Hydrolysis : Treatment with HCl/H₂O removes the acetyl group, yielding 3-methoxy-5-(2-phenylethenyl)phenol and acetic acid .

  • Transesterification : In alcoholic NaOH, the acetate group exchanges with alkoxy groups (e.g., methoxy or ethoxy).

Mechanistic Insights

  • Hydrolysis proceeds via a tetrahedral intermediate, stabilized by electron-donating methoxy and phenylethenyl groups.

  • Transesterification kinetics are temperature-dependent, with optimal yields at 70–90°C.

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes regioselective EAS due to directing effects:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

  • Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups at the ortho position.

Regioselectivity Drivers

  • Methoxy group: Strong ortho/para director.

  • Phenylethenyl group: Electron-withdrawing conjugation reduces reactivity at adjacent positions .

Nucleophilic Substitution at Methoxy Group

The methoxy group is susceptible to nucleophilic displacement under harsh conditions:

  • Demethylation : HI (120°C) replaces methoxy with hydroxyl, forming catechol derivatives.

  • Alkylation : Grignard reagents (e.g., CH₃MgBr) substitute methoxy with alkyl groups.

Elimination Reactions

Base-induced elimination generates conjugated systems:

  • Alkene Formation : Heating with NaOH/EtOH removes the acetate group, yielding a styrene derivative via β-elimination.

Kinetic vs. Thermodynamic Control

  • Low temperatures favor kinetic products (less substituted alkenes).

  • High temperatures stabilize thermodynamic products (more substituted alkenes) .

Transition-Metal Catalyzed Reactions

The phenylethenyl group participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, forming biaryl systems .

  • Epoxidation : Mn(III)-salen complexes convert the double bond into an epoxide with >90% stereoretention .

Catalytic Cycle Highlights

  • Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with boronic acids .

  • Steric effects from ligands (e.g., Josiphos) enhance enantioselectivity in asymmetric epoxidation .

Comparative Reactivity with Analogues

CompoundKey Reactivity Differences
EugenolLacks acetate; undergoes faster oxidation
VanillinAldehyde group dominates reactivity; resistant to EAS
IsoeugenolTrans double bond slows epoxidation kinetics

Scientific Research Applications

Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stilbene Derivatives with Methoxy and Acetate Groups

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Features Biological Relevance Reference
3-Acetoxy-5-methoxystilbene C₁₇H₁₆O₃ 3-OCH₃, 5-OAc Enhanced lipophilicity; stable storage at 2–8°C Potential pharmaceutical intermediate
(E)-4-(3,5-Dimethoxystyryl)phenyl acetate (8a) C₁₈H₁₈O₄ 3,5-OCH₃, 4-OAc Dual methoxy groups; higher molecular weight (298.3 g/mol) COX-2 inhibition (47.1% at 20 μM)
(E)-3-Methoxy-5-(4-methoxystyryl)phenyl acetate (8b) C₁₈H₁₈O₄ 3-OCH₃, 5-OAc, 4-OCH₃ (styryl) Extended conjugation; increased steric bulk Anti-inflammatory candidate

Key Observations :

  • Substitution patterns influence bioactivity. For example, para-substituted methoxy groups (as in 8a) correlate with COX-2 inhibition .
  • Acetylation generally improves compound stability but may reduce direct receptor binding compared to free hydroxyl groups .

Hydroxylated and Methoxylated Stilbenes

Table 2: Hydroxyl vs. Methoxy Substituents
Compound Name Molecular Formula Substituents Key Features Biological Activity Reference
Pinosylvin monomethyl ether C₁₅H₁₄O₂ 3-OCH₃, 5-OH Natural stilbenoid; photosensitive Antimicrobial, antifungal
Longistylin C C₂₀H₂₂O₂ 3-OCH₃, 4-prenyl, 5-styryl Prenyl group enhances membrane interaction Anticancer (in vitro studies)
2-Isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS) C₁₇H₁₈O₂ 2-isopropyl, 5-OH Gram-positive antibacterial activity MRSA growth inhibition

Key Observations :

  • Free hydroxyl groups (e.g., in IPS and pinosylvin) are critical for hydrogen bonding with biological targets, enhancing antibacterial efficacy .
  • Methoxy groups (e.g., in pinosylvin monomethyl ether) reduce polarity, improving blood-brain barrier penetration .

Resveratrol Analogs and Derivatives

Table 3: Resveratrol-Based Compounds
Compound Name Molecular Formula Substituents Key Features Biological Relevance Reference
Resveratrol C₁₄H₁₂O₃ 3,5-OH, 4′-OH Natural polyphenol; rapid metabolism Antioxidant, anti-aging
3,5-Dimethoxyresveratrol (9a) C₁₆H₁₆O₄ 3,5-OCH₃, 4′-OH Increased metabolic stability Enhanced bioavailability in vitro
3-Acetoxy-5-methoxystilbene C₁₇H₁₆O₃ 3-OCH₃, 5-OAc Fully acetylated; no free hydroxyl groups Potential prodrug formulation

Key Observations :

  • Acetylation (e.g., in 3-Acetoxy-5-methoxystilbene) mitigates rapid glucuronidation seen in resveratrol, prolonging half-life .
  • Methoxy groups in 3,5-dimethoxyresveratrol reduce oxidative degradation while retaining activity .

Biological Activity

Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- is a compound of interest due to its diverse biological activities. This article delves into its antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its phenolic structure with a methoxy group and an ethylene bridge. Its chemical formula is C16H16O3C_{16}H_{16}O_3, and it has a molecular weight of 272.29 g/mol.

Biological Activities

1. Antimicrobial Activity

Recent studies indicate that Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effective inhibition.

Microorganism IC50 (mM) Reference
Bacillus anthracis5.0Ullah et al., 2015
Pantoea conspicua6.1Ullah et al., 2015
Enterobacter cowanii4.5Ullah et al., 2015
Phytophthora capsici5.7Ullah et al., 2015

The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death through leakage of intracellular contents .

2. Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
H9c2 Cardiomyoblasts2.0Decreased ATP levels
K562 Chronic Myeloid Leukemia Cells0.5Induced apoptosis

These findings suggest potential applications in cancer therapy, particularly in targeting resistant cell lines.

3. Antioxidant Activity

The antioxidant capacity of Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate has been evaluated using various assays:

Assay Type IC50 (µM) Reference
DPPH Scavenging Activity25Zhao et al., 2020
FRAP Assay30Uemura et al., 2022

The compound's ability to scavenge free radicals indicates its potential role in preventing oxidative stress-related diseases.

Case Studies

A notable study explored the efficacy of this compound in a model of oxidative stress-induced damage in human cells. The results indicated that treatment with Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls .

Q & A

Q. How can the (E)-isomer of Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate be reliably distinguished from the (Z)-isomer using spectroscopic methods?

Answer: The (E)- and (Z)-isomers can be differentiated via ¹H-NMR coupling constants of the styryl (CH=CH) protons. For the (E)-isomer, the trans coupling constant (J) typically ranges between 12–16 Hz , whereas the (Z)-isomer exhibits smaller J values (~8–12 Hz) due to cis geometry. Additionally, NOESY experiments can confirm spatial proximity of aromatic protons in the (Z)-configuration. High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 214.0464 g/mol for related derivatives) ensures molecular formula validation .

Q. What are the optimal conditions for synthesizing (E)-Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate to maximize yield and purity?

Answer: A validated protocol involves:

  • Heck coupling of 3-methoxy-5-bromophenol acetate with styrene derivatives using palladium catalysts (e.g., Pd(OAc)₂, PPh₃).
  • Base-mediated acetylation of the phenolic intermediate (e.g., sodium phenolate + acetic anhydride at 30–40°C) .
  • Purification via flash chromatography (cyclohexane/DCM gradients) yields >95% purity. Reaction monitoring by TLC and HPLC minimizes side products.

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction using SHELXL software refines the structure by analyzing bond lengths, angles, and torsion angles. For example, the styryl C=C bond length (~1.33 Å) and dihedral angles between aromatic rings confirm the (E)-configuration. Proper crystal growth (e.g., slow evaporation in MeOH/EtOAc) is critical for high-resolution data .

Advanced Research Questions

Q. What challenges arise in interpreting the ¹³C-NMR spectra of this compound, and how can they be addressed?

Answer: Overlapping signals from methoxy (OCH₃) , acetate (OAc) , and aromatic carbons complicate assignments. Strategies include:

  • DEPT-135 experiments to distinguish CH, CH₂, and CH₃ groups.
  • HSQC/HMBC correlations to map connectivity between protons and carbons.
  • Dynamic NMR at variable temperatures to resolve rotameric splitting in the acetate group .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly regarding kinase inhibition?

Answer:

  • Kinase inhibition assays (e.g., cyclin-dependent kinases CDK1/CDK2) using recombinant enzymes and ATP-competitive binding protocols.
  • Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Structure-activity relationship (SAR) studies by modifying the styryl or methoxy groups to enhance potency, as demonstrated in styrylbenzylsulfone derivatives .

Q. How can molecular docking predict the interaction of this compound with cyclin-dependent kinases (CDKs)?

Answer:

  • Docking software (AutoDock Vina) models the compound into the ATP-binding pocket of CDK2 (PDB: 1HCL).
  • Hydrogen bonding with Lys33 and π-π stacking with Phe80 are critical for binding affinity.
  • MD simulations (GROMACS) assess stability over 100 ns, validating poses from crystallographic data .

Q. What strategies resolve contradictions in reported mass spectrometry data for this compound?

Answer:

  • Isotopic pattern analysis (e.g., Cl/Br absence) to rule out adducts.
  • Collision-induced dissociation (CID) in MS/MS to fragment the [M+H]⁺ ion (m/z 283.1) and confirm the acetate cleavage (loss of 60 Da).
  • Cross-validation with FT-ICR-MS for sub-ppm mass accuracy .

Q. How does logP influence the compound’s bioavailability in pharmacological studies?

Answer: A calculated logP ~3.2 (via ChemDraw) suggests moderate lipophilicity, requiring nanoparticle encapsulation or cyclodextrin complexation to enhance aqueous solubility. Caco-2 permeability assays predict intestinal absorption, while plasma protein binding assays (e.g., equilibrium dialysis) quantify free fractions .

Q. What metabolomic pathways are anticipated for this compound?

Answer:

  • Phase I metabolism : Hydrolysis of the acetate ester by esterases yields 3-methoxy-5-styrylphenol.
  • Phase II metabolism : Glucuronidation at the phenolic -OH detected via LC-MS/MS with β-glucuronidase treatment.
  • In vivo validation using liver microsomes and UHPLC-QTOF identifies major metabolites .

Q. How does introducing electron-withdrawing groups on the phenyl ring affect stability and reactivity?

Answer: Substituents like -NO₂ or -CF₃ decrease electron density, stabilizing the styryl group against oxidation. Hammett plots correlate σ values with reaction rates (e.g., acetate hydrolysis). However, bulky groups may sterically hinder kinase binding, necessitating CoMFA modeling for optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.